

In Vitro Antiviral Activity of Fostemsavir Tris: A Technical Guide

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Compound of Interest

Compound Name: *Fostemsavir Tris*

Cat. No.: *B3030095*

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Executive Summary

Fostemsavir Tris is a phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. Following oral administration, **Fostemsavir Tris** is rapidly and extensively hydrolyzed to its active moiety, temsavir, by alkaline phosphatases in the small intestine. Temsavir exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T cells, a critical step in the viral lifecycle. This technical guide provides an in-depth overview of the in vitro antiviral activity of **Fostemsavir Tris**, focusing on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Temsavir, the active metabolite of **Fostemsavir Tris**, is a small-molecule inhibitor that targets the HIV-1 gp120 subunit.^[1] Its mechanism of action involves a multi-faceted inhibition of viral entry:

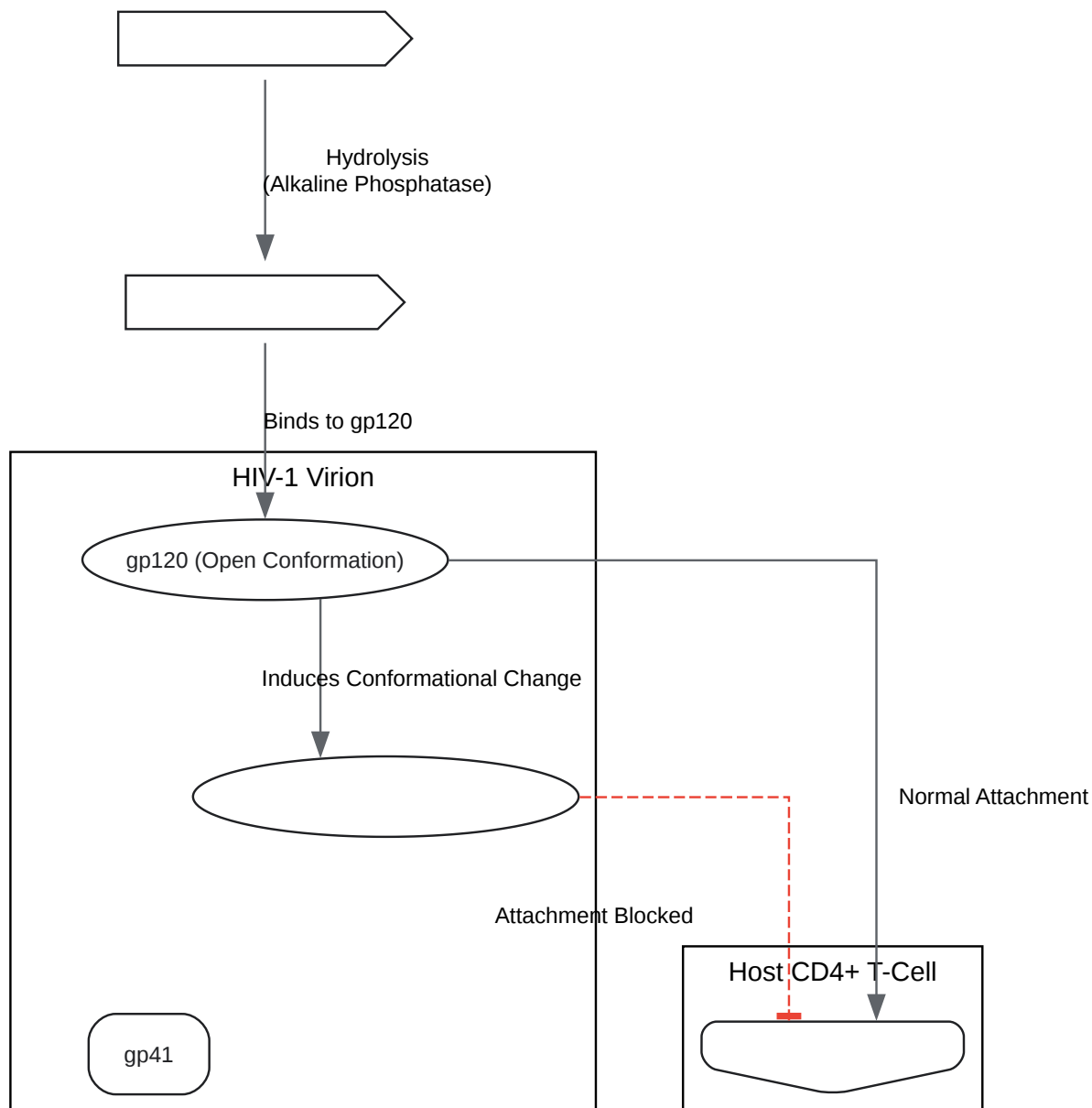
- **Direct Binding to gp120:** Temsavir binds to a highly conserved pocket within the gp120 subunit, near the CD4 binding site.^[2]
- **Induction of a "Closed" Conformation:** This binding event locks the gp120 protein in a "closed" or "State 1" conformational state.^[3] This conformational stabilization prevents the

necessary structural rearrangements in gp120 that are required for its interaction with the host cell's CD4 receptor.

- Inhibition of Attachment: By preventing the gp120-CD4 interaction, temsavir effectively blocks the initial attachment of HIV-1 to the host T-cell.[1]
- Post-Attachment Inhibition: Evidence also suggests that temsavir can inhibit gp120-dependent post-attachment steps that are required for viral entry.[1]

This unique mechanism of action results in no in vitro cross-resistance with other classes of antiretroviral drugs.[4]

Below is a diagram illustrating the proposed mechanism of action:



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Mechanism of **Fostemsavir Tris**

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of temsavir has been evaluated against a broad range of HIV-1 laboratory strains and clinical isolates. The following tables summarize the 50% effective

concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Laboratory Strains

HIV-1 Strain	Co-receptor Tropism	Host Cells	EC50 (nM) ± SD	Reference
JR-FL	CCR5	PM1	0.4 ± 0.1	[2]
SF-162	CCR5	PM1	0.5 ± 0.2	[2]
Bal	CCR5	PM1	1.7	[2]
LAI	CXCR4	MT-2	0.7 ± 0.4	[5]

Table 2: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Clinical Isolates

HIV-1 Subtype	Number of Isolates	Assay	EC50 Range (nM)	Reference
B	40	PBMC	Subnanomolar to >100	[6]
A	13	PBMC	Subnanomolar to >100	[6]
C	11	PBMC	Subnanomolar to >100	[6]
D	5	PBMC	Subnanomolar to >100	[6]
AE	8	PBMC	Reduced susceptibility	[6]
F	2	PBMC	Subnanomolar to >100	[6]
G	3	PBMC	Subnanomolar to >100	[6]
Group O	2	PBMC	Reduced susceptibility	[6]

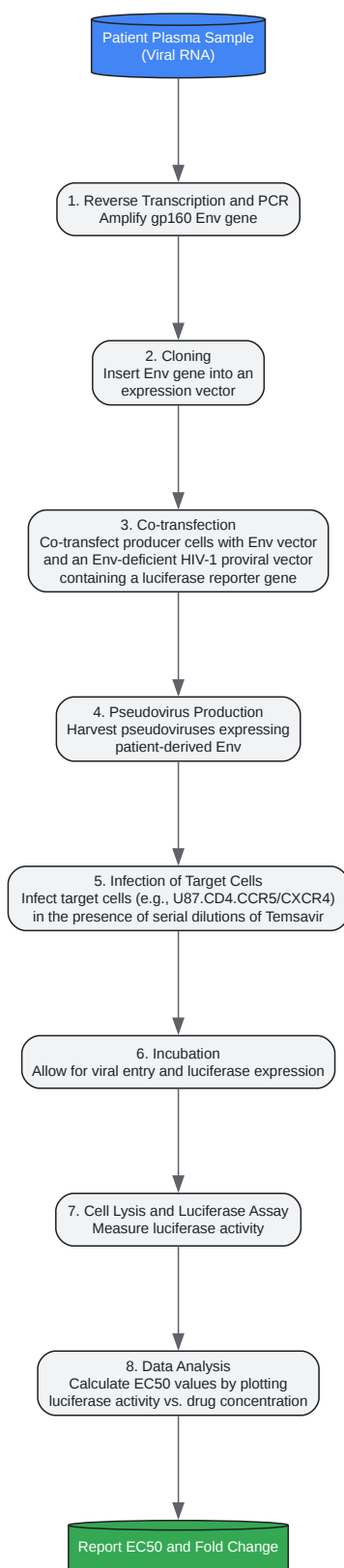
Table 3: In Vitro Cytotoxicity of Temsavir (BMS-626529)

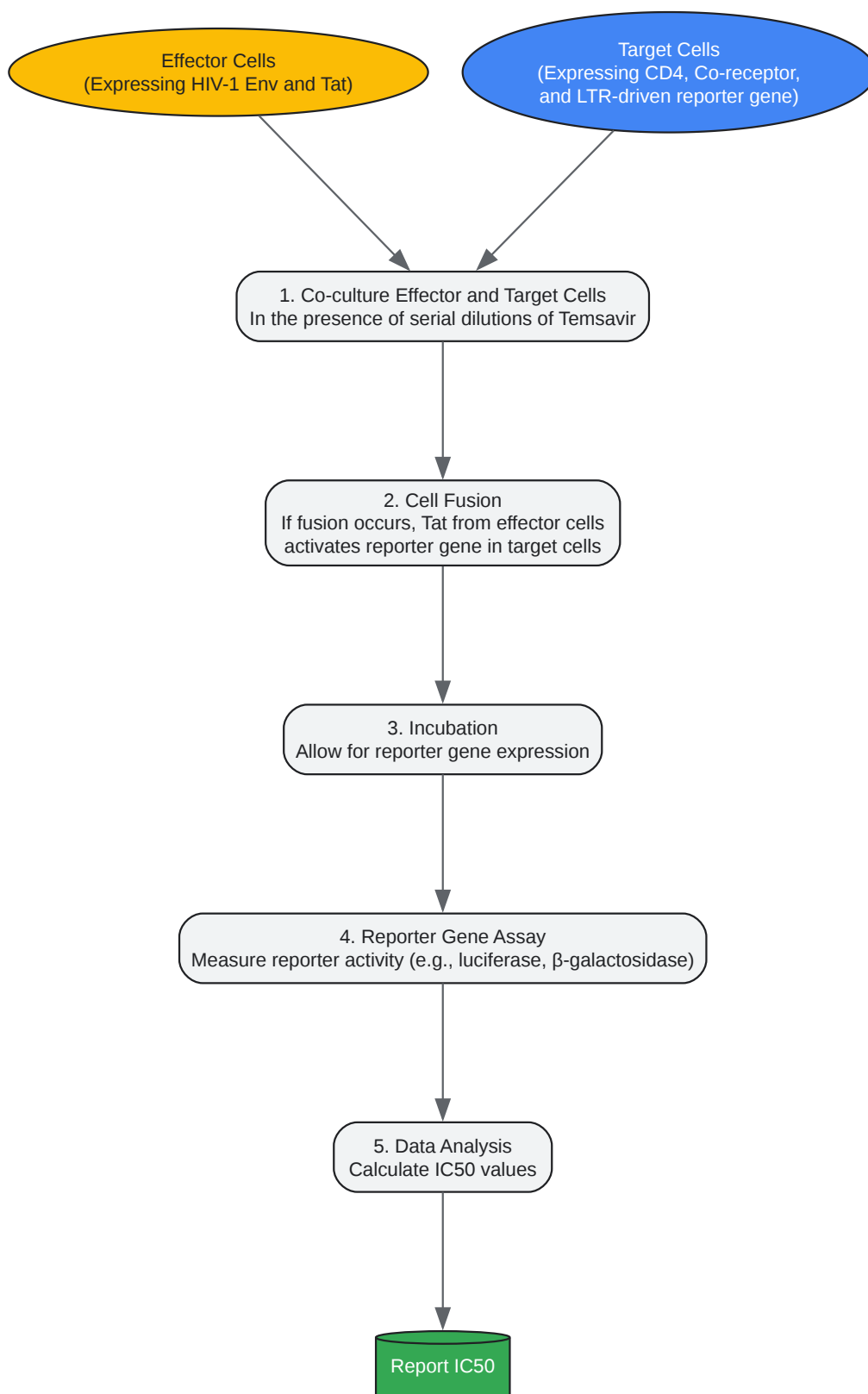
Cell Line	Cell Type	CC50 (μM)	Reference
MT-2	T lymphocytes	>200	[5]
HEK293	Kidney	>200	[5]
HEp-2	Larynx	>200	[5]
HepG2	Liver	>200	[5]
HeLa	Cervix	>200	[5]
HCT116	Colorectal	>200	[5]
MCF-7	Breast	>200	[5]
SK-N-MC	Neuroepithelium	>200	[5]
HOS	Bone	>200	[5]
H292	Lung	>200	[5]
MDBK	Bovine kidney	>200	[5]
PM1	T-cell line	105	[5]
PBMCs	Peripheral Blood Mononuclear Cells	192	[5]

Experimental Protocols

PhenoSense Entry™ Assay

The PhenoSense Entry™ assay is a phenotypic drug susceptibility assay that measures the ability of a patient-derived HIV-1 envelope (Env) to mediate viral entry in the presence of an entry inhibitor.





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References

- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]
- 4. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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